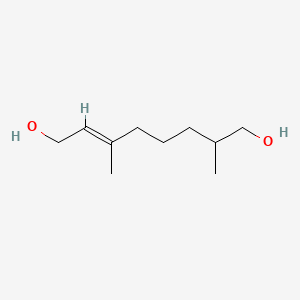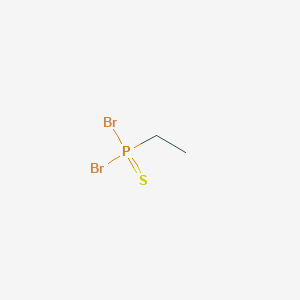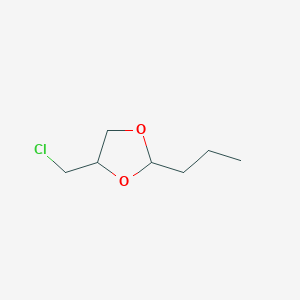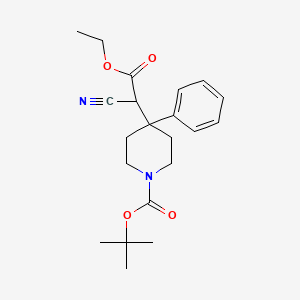![molecular formula C30H26O12 B14148606 (2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2S,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol CAS No. 121842-80-6](/img/structure/B14148606.png)
(2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2S,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2S,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol is a complex organic molecule characterized by multiple hydroxyl groups and chromene structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of hydroxyl groups through selective hydroxylation reactions. Common reagents used in these steps include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts and automated reactors can optimize reaction conditions, making the process more efficient and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chromene rings can be reduced to dihydrochromenes.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydrochromenes.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Studied for its potential therapeutic effects in treating oxidative stress-related diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The compound exerts its effects primarily through its antioxidant activity . The multiple hydroxyl groups can donate electrons to neutralize free radicals, thereby preventing oxidative damage to cells. The molecular targets include reactive oxygen species (ROS) and free radicals . The pathways involved are primarily related to redox reactions and cellular defense mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quercetin: Another polyphenolic compound with antioxidant properties.
Catechin: A flavonoid with similar hydroxyl groups and antioxidant activity.
Epicatechin: A stereoisomer of catechin with comparable chemical properties.
Uniqueness
The uniqueness of (2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2S,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol lies in its dual chromene structure and the specific arrangement of hydroxyl groups, which may confer unique antioxidant and chemical reactivity properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
121842-80-6 |
|---|---|
Molekularformel |
C30H26O12 |
Molekulargewicht |
578.5 g/mol |
IUPAC-Name |
(2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2S,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26-,27-,28+,29-/m0/s1 |
InChI-Schlüssel |
XFZJEEAOWLFHDH-CLFZCTPNSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O |
Kanonische SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-4-[2-[2-(4-ethoxyphenyl)acetyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B14148529.png)

![tert-butyl N-[5-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate](/img/structure/B14148532.png)
![N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis{2-[(2,4-dichlorobenzyl)sulfanyl]acetamide}](/img/structure/B14148541.png)
![2-[(14-ethyl-14-methyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B14148543.png)

![10-Methyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene](/img/structure/B14148551.png)
![4-bromo-3-chloro-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B14148569.png)
![2,2,3-Triphenyl-1-azabicyclo[1.1.0]butane](/img/structure/B14148591.png)


![2-Hydroxy-2-methyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14148600.png)

![ethyl 6-bromo-2-{[(4,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B14148615.png)
